1,3-Diisopropyl-1H-pyrrole
Description
Structure
3D Structure
Properties
CAS No. |
129180-84-3 |
|---|---|
Molecular Formula |
C10H17N |
Molecular Weight |
151.253 |
IUPAC Name |
1,3-di(propan-2-yl)pyrrole |
InChI |
InChI=1S/C10H17N/c1-8(2)10-5-6-11(7-10)9(3)4/h5-9H,1-4H3 |
InChI Key |
LKKDTULPIIAYNP-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CN(C=C1)C(C)C |
Synonyms |
1H-Pyrrole,1,3-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Synthetic Methodologies for 1,3 Diisopropyl 1h Pyrrole and Its Precursors
Established Pyrrole (B145914) Synthesis Reactions Adapted for 1,3-Disubstituted Systems
Traditional methods for pyrrole synthesis have been refined over the years to allow for the controlled introduction of various substituents onto the pyrrole ring. These methods often form the bedrock for constructing complex pyrrolic structures.
Paal-Knorr Condensation and Analogous Cyclization Reactions
The Paal-Knorr synthesis is a cornerstone in heterocyclic chemistry for the formation of pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds. The pyrrole synthesis variant involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under neutral or weakly acidic conditions. The versatility of this reaction allows for the synthesis of a wide array of substituted pyrroles, with the substituents on the final pyrrole ring being determined by the structure of the 1,4-dicarbonyl precursor and the primary amine.
For the synthesis of a 1,3-disubstituted pyrrole like 1,3-Diisopropyl-1H-pyrrole, the Paal-Knorr reaction would necessitate a 1,4-dicarbonyl compound with a substituent that will become the C3-isopropyl group, and the use of isopropylamine (B41738) to introduce the N-isopropyl group. The general mechanism proceeds through the formation of a hemiaminal, followed by a cyclization and subsequent dehydration to yield the aromatic pyrrole ring. The reaction conditions can be tuned, for instance, by using Lewis acids like ZrCl₄, which has been shown to catalyze the reaction effectively. researchgate.netmdpi.com
Table 1: Examples of Paal-Knorr Pyrrole Synthesis Conditions
| Catalyst | Amine Source | Conditions | Key Features |
|---|---|---|---|
| Zirconium chloride (ZrCl₄) | Primary amines | Ultrasound irradiation, solvent-free | Good to excellent yields, short reaction times. researchgate.net |
| CATAPAL 200 (Alumina) | Primary amines | Conventional heating (60 °C), solvent-free | High yields, low catalyst loading, catalyst is reusable. mdpi.com |
| Magnesium Iodide Etherate | Primary amines | Not specified | Good to excellent yields from substituted 1,4-diketones. uctm.edu |
Multi-component Reaction Strategies Towards Polysubstituted Pyrroles
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. bohrium.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. rsc.org Several MCRs have been developed for the synthesis of polysubstituted pyrroles, which can be adapted to favor the formation of 1,3-disubstituted products. rsc.org
One such strategy involves the reaction of β-nitrostyrenes with 1,3-dicarbonyl compounds and primary amines. ccspublishing.org.cn This can be catalyzed by various agents, including gold(I) complexes, which facilitate the reaction at room temperature. ccspublishing.org.cn The mechanism typically involves a Michael addition, followed by an imine-enamine tautomerization and subsequent intramolecular cyclization and elimination. ccspublishing.org.cn By carefully selecting the starting materials, for example, a 1,3-dicarbonyl compound that leads to an isopropyl group at the 3-position and using isopropylamine, this method can be tailored for the synthesis of this compound. Another approach utilizes a Yb(OTf)₃-catalyzed reaction of a primary amine, furfural, and a 1,3-diketone. nih.govacs.org
Table 2: Overview of Multi-component Reactions for Pyrrole Synthesis
| Reaction Components | Catalyst/Conditions | Resulting Substitution Pattern | Reference |
|---|---|---|---|
| β-nitrostyrenes, 1,3-dicarbonyl compounds, primary amines | Gold(I) catalyst, ethanol, room temperature | Polysubstituted | ccspublishing.org.cn |
| Primary amine/diamine, furfural, 1,3-diketone | Yb(OTf)₃, nitromethane | N-substituted, polysubstituted | nih.govacs.org |
| Ketones, amines, diols | Cu-NHC complex, 140 °C | 1,2-, 1,2,3-, 1,2,3,5- and fully substituted | nih.gov |
Novel and Advanced Synthetic Approaches
In addition to the refinement of classical methods, significant research has been directed towards the development of novel synthetic routes to pyrroles, often employing modern catalytic systems and reaction concepts.
Transition Metal-Catalyzed Pyrrole Annulation Reactions (e.g., Zr-Catalyzed)
Transition metal catalysis offers powerful and often milder alternatives to traditional synthetic methods. Zirconium-based catalysts, in particular, have been employed in pyrrole synthesis. For instance, zirconocene (B1252598) complexes of imines can undergo insertion reactions with alkynes to form substituted pyrroles. acs.org Zirconium catalysts have also been noted for their use in modified Paal-Knorr reactions under ultrasound irradiation, highlighting their role in promoting cyclization. researchgate.net Furthermore, a Zr-catalyzed reaction of N-acyl α-aminoaldehydes with 1,3-dicarbonyl compounds has been shown to produce tetrasubstituted 1,3-diacylpyrroles. organic-chemistry.org
Other transition metals such as rhodium and zinc have also been utilized. For example, dienyl azides can be converted to 2,5-disubstituted and 2,4,5-trisubstituted pyrroles at room temperature using catalysts like ZnI₂ or Rh₂(O₂CC₃F₇)₄. organic-chemistry.org Copper-catalyzed reactions have also been developed for the synthesis of substituted pyrroles from various starting materials. uctm.edu
Electro-Oxidative Annulation Methods
Electrosynthesis is emerging as a green and powerful tool in organic chemistry, as it often avoids the need for chemical oxidants and can proceed under mild conditions. acs.orgresearchgate.net Several electro-oxidative methods for the synthesis of polysubstituted pyrroles have been reported. rsc.org These reactions can start from simple and readily available materials.
One approach involves the electro-oxidative annulation of primary amines with aldehydes or ketones. researchgate.netrsc.org In this process, an imine is typically formed in situ, which then undergoes single-electron anodic oxidation and deprotonation. The resulting radical intermediate can then dimerize and cyclize to form the pyrrole ring. rsc.org Another strategy employs the electrochemical cyclization of 1,3-dicarbonyl compounds and primary amines, which is believed to proceed through an in-situ formed enamine intermediate. acs.orgacs.org These methods provide a general route to polysubstituted pyrroles and could potentially be optimized for the synthesis of 1,3-disubstituted derivatives. researchgate.net
1,3-Dipolar Cycloaddition Reactions with Isopropyl-Containing Intermediates
The 1,3-dipolar cycloaddition is a powerful pericyclic reaction for the construction of five-membered heterocyclic rings. wikipedia.org This reaction involves a 1,3-dipole and a dipolarophile. For the synthesis of pyrrole derivatives, this can involve the reaction of an azomethine ylide (a 1,3-dipole) with an alkene or alkyne (a dipolarophile) to form a pyrrolidine (B122466), which can then be oxidized to a pyrrole. wikipedia.org
To synthesize a compound like this compound, one could envision a strategy involving a 1,3-dipole containing an isopropyl group and a dipolarophile also bearing an isopropyl group. For instance, a nitrile ylide could serve as the 1,3-dipole. Alternatively, reactions analogous to those involving Münchnones (1,3-oxazolium-5-oxides) can be used. A modern variant generates phosphorus-based 1,3-dipolar cycloaddition reagents in a one-pot reaction from imines, acid chlorides, and phosphonites, which then react with alkynes to form pyrroles. organic-chemistry.org By selecting an imine derived from isopropylamine and an appropriate alkyne, this method could be directed towards the target molecule. Another relevant approach is the Van Leusen pyrrole synthesis, which involves the [3+2] cycloaddition of a tosylmethyl isocyanide (TosMIC) with an electron-deficient alkene. nih.gov
Mechanistic Pathways of Formation Reactions
The formation of the pyrrole ring in the Paal-Knorr synthesis proceeds through a well-elucidated mechanism. uctm.edu The reaction is initiated by the nucleophilic attack of the primary amine (isopropylamine) on one of the protonated carbonyl groups of the 1,4-dicarbonyl precursor. This step forms a hemiaminal intermediate. uctm.eduwikipedia.org Subsequently, an intramolecular attack by the amine on the second carbonyl group leads to the formation of a cyclic 2,5-dihydroxytetrahydropyrrole derivative. uctm.eduwikipedia.org The final step is a double dehydration, catalyzed by the acid, which eliminates two molecules of water to yield the aromatic pyrrole ring. organic-chemistry.org The ring-forming cyclization is the rate-determining step of the process. alfa-chemistry.com
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction that can be integral to the synthesis of the necessary precursors for pyrrole formation. sigmaaldrich.com It involves the reaction of a carbonyl compound with a compound possessing an active methylene (B1212753) group, catalyzed by a base such as an amine. pw.live The mechanism begins with the deprotonation of the active methylene compound by the basic catalyst to form a carbanion. This carbanion then acts as a nucleophile, attacking the aldehyde or ketone. The resulting intermediate typically undergoes dehydration to yield an α,β-unsaturated product. sigmaaldrich.comorganic-chemistry.org While not a direct pyrrole synthesis, this reaction is a key strategy for constructing the carbon skeleton of the 1,4-dicarbonyl precursors required for the Paal-Knorr reaction.
The pivotal step in these synthetic routes is the intramolecular cyclization . After the initial condensation of the amine with one carbonyl group, the nitrogen atom acts as an internal nucleophile, attacking the remaining carbonyl carbon to close the five-membered ring. This intramolecular process is favored entropically and is a common strategy in the synthesis of heterocyclic compounds.
Catalytic systems, particularly acids, play a critical role in controlling the reaction mechanism and enhancing reaction efficiency. In the Paal-Knorr synthesis, both Brønsted and Lewis acids serve to activate the carbonyl groups of the 1,4-dicarbonyl compound. alfa-chemistry.com Protonation of the carbonyl oxygen by a Brønsted acid renders the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine. uctm.edu
Furthermore, the acid catalyst is essential for the dehydration steps. By protonating the hydroxyl groups of the 2,5-dihydroxytetrahydropyrrole intermediate, the catalyst converts them into water, which is an excellent leaving group, thereby facilitating the aromatization of the ring. organic-chemistry.orgwikipedia.org The choice of catalyst can significantly impact reaction outcomes. Heterogeneous solid acid catalysts, for example, can simplify product isolation and allow for catalyst recycling, aligning with the principles of green chemistry. rgmcet.edu.inthieme-connect.com The table below illustrates the effectiveness of various catalysts in a representative Paal-Knorr synthesis.
| Catalyst | Reaction Time | Yield (%) | Conditions | Reference |
|---|---|---|---|---|
| CATAPAL 200 (Alumina) | 45 min | 68-97% | 60°C, Solvent-free | mdpi.com |
| Silica Sulfuric Acid (SSA) | 2-120 min | 65-98% | Solvent-free | thieme-connect.com |
| Saccharin | Not Specified | High | Not Specified | rgmcet.edu.in |
| Acetic Acid | Variable | Good | Weakly acidic | organic-chemistry.org |
Influence of the Isopropyl Substituent on Synthetic Yields and Selectivity
The presence of two isopropyl groups, one on the nitrogen (N1) and one on a carbon atom of the ring (C3), exerts significant steric influence on the synthesis of this compound. Steric hindrance is the repulsion between non-bonding groups within a molecule due to their spatial proximity. youtube.com
The bulky nature of the isopropyl group can affect several stages of the reaction:
Nucleophilic Attack: The N-isopropyl group on the amine reactant can sterically hinder its approach to the carbonyl carbon of the precursor. This may decrease the reaction rate compared to less bulky primary amines like methylamine (B109427) or ethylamine.
Regioselectivity: In syntheses using unsymmetrical precursors, such as a 3-isopropyl-1,4-diketone, the steric bulk of isopropylamine could influence which carbonyl group is attacked first. The amine may preferentially react with the less sterically encumbered carbonyl, providing a degree of regiochemical control.
Product Stability: The final 1,3-disubstituted pyrrole will experience steric strain between the adjacent isopropyl groups. This can lead to out-of-plane distortions of the normally planar pyrrole ring, affecting the thermodynamic stability of the product. researchgate.net
The general trend in organic reactions is that increasing the bulk of substituents slows down reaction rates due to increased steric hindrance. This principle suggests that the synthesis of this compound would likely be less facile than that of its less substituted methyl or ethyl analogs.
| N-Substituent (R in R-NH₂) | C3-Substituent | Relative Steric Bulk | Hypothetical Relative Rate |
|---|---|---|---|
| Methyl | Methyl | Low | 1.00 |
| Ethyl | Ethyl | Medium | < 1.00 |
| Isopropyl | Isopropyl | High | << 1.00 |
Chemical Reactivity and Transformational Chemistry of 1,3 Diisopropyl 1h Pyrrole
Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring
The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. The rate and regioselectivity of these reactions are profoundly influenced by the substituents present on the ring. In 1,3-Diisopropyl-1H-pyrrole, the N-isopropyl group and the C3-isopropyl group collectively dictate the outcome of electrophilic substitutions.
Regioselectivity in Friedel-Crafts Alkylation and Acylation
The Friedel-Crafts reaction is a cornerstone of aromatic chemistry for forming carbon-carbon bonds. masterorganicchemistry.com For this compound, the outcome of such reactions is determined by the combined directing effects of the two isopropyl groups. The C3-isopropyl group is an electron-donating group (EDG), which activates the pyrrole ring towards electrophilic attack and directs incoming electrophiles to the C2, C4, and C5 positions. Conversely, the N-isopropyl group, while weakly activating electronically, exerts significant steric hindrance, primarily shielding the C2 and C5 positions adjacent to the nitrogen atom. acs.org
This interplay of electronic activation and steric hindrance leads to a predictable regioselectivity. While the C3-isopropyl group electronically activates the C2 and C5 positions, the bulky N-isopropyl group sterically disfavors attack at these sites, particularly at the more hindered C2 position. Consequently, electrophilic attack is most likely to occur at the less hindered C5 and C4 positions.
In Friedel-Crafts acylation, which is generally more sensitive to steric effects than alkylation, substitution is strongly favored at the C5 and C4 positions. alexandonian.comorganic-chemistry.org Studies on related 3-alkyl-1-(phenylsulfonyl)pyrroles have shown that acylation predominantly yields the 5-substituted product, with the proportion of substitution at other positions being sensitive to reaction conditions and the Lewis acid catalyst used. hud.ac.uk
Table 1: Predicted Regioselectivity in Friedel-Crafts Reactions of this compound
| Position | Electronic Effect of C3-iPr | Steric Effect of N-iPr & C3-iPr | Predicted Outcome |
|---|---|---|---|
| C2 | Activating | Highly Hindered | Minor or No Product |
| C4 | Activating | Moderately Hindered | Favorable Product |
| C5 | Activating | Hindered | Major Product |
Influence of N- and C-Isopropyl Groups on Ring Activation/Deactivation
C3-Isopropyl Group: This group acts as a typical alkyl substituent on an aromatic ring. Through an inductive effect, it donates electron density to the pyrrole ring, increasing its nucleophilicity and making it more reactive towards electrophiles compared to unsubstituted pyrrole. This activation is directed towards the ortho (C2, C4) and para (C5) positions.
In concert, the C3-isopropyl group strongly activates the ring, while the N-isopropyl group modulates the regioselectivity primarily through steric blocking, steering electrophiles away from the C2 position and towards the C4 and C5 positions.
Halogenation and Related Electrophilic Functionalizations
Due to the high electron density of the pyrrole nucleus, halogenation reactions are often vigorous and can lead to the formation of polyhalogenated products. uou.ac.in For N- and C-alkylated pyrroles, the reaction must be controlled with mild halogenating agents to achieve selective monohalogenation. uobasrah.edu.iq
For this compound, the directing effects discussed previously would apply. Halogenation is expected to occur preferentially at the most electronically activated and sterically accessible positions. The likely order of reactivity for monohalogenation would be C5 > C4 > C2. Using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent at low temperatures would be the preferred method to avoid over-halogenation.
Other electrophilic functionalizations, such as nitration and sulfonation, are generally problematic for simple alkylpyrroles. The strongly acidic conditions typically required for these reactions cause polymerization or degradation of the sensitive pyrrole ring. uobasrah.edu.iq Therefore, milder, specialized reagents are necessary. For instance, sulfonation can be achieved using a pyridine-sulfur trioxide complex. uobasrah.edu.iq For this compound, such reactions would also follow the C5/C4 regiochemical preference.
Nucleophilic Attack and Addition Reactions
The pyrrole ring is inherently electron-rich and, as such, is generally resistant to nucleophilic attack or addition. This characteristic is further enhanced by the presence of the two electron-donating isopropyl groups in this compound. These groups increase the electron density on the ring, making it an even poorer electrophile. Nucleophilic aromatic substitution on such a ring is highly unlikely and would require extreme conditions or a different reaction mechanism, such as one involving radical intermediates. Such reactions are not a typical feature of the chemistry of simple alkylpyrroles.
Cycloaddition Chemistry Involving this compound
Pyrroles can participate in cycloaddition reactions, acting either as a 4π component (diene) or a 2π component (dienophile). However, their aromatic character means they are less reactive as dienes in [4+2] Diels-Alder reactions compared to non-aromatic dienes like furan (B31954). d-nb.infobeilstein-journals.org
For a pyrrole to act as a diene, the reaction often requires either high temperatures or the presence of an electron-withdrawing group on the nitrogen to reduce its aromaticity. hud.ac.uk Since this compound has an electron-donating N-alkyl group, its participation as a diene in a standard Diels-Alder reaction would be expected to be poor. thieme-connect.de However, reactions with extremely reactive dienophiles, such as benzynes (generated in situ), have been shown to proceed with N-arylpyrroles to yield bridged-ring amine adducts. d-nb.infobeilstein-journals.org It is conceivable that this compound could undergo a similar reaction under forcing conditions.
Pyrroles can also act as the 2π component (dienophile) in cycloadditions, particularly when substituted with electron-withdrawing groups. Given that this compound lacks such groups, its utility as a dienophile in normal electron-demand Diels-Alder reactions is limited. However, it could potentially participate in [3+2] cycloadditions with suitable 1,3-dipoles. nih.gov
Oxidation and Reduction Pathways
Oxidation: Simple alkylpyrroles are sensitive to oxidizing agents. The reaction outcome depends on the specific oxidant and conditions used. Strong oxidation can lead to the destruction of the pyrrole ring. Milder oxidation can result in several products. For instance, oxidation of 2,5-dialkylpyrroles with reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) can lead to the formation of carbonyl compounds. sorbonne-universite.fr For this compound, oxidation could potentially occur at the ring, leading to pyrrolinone derivatives, or at the alkyl side chains. The tertiary hydrogens on the isopropyl groups may also be susceptible to oxidation. Given the electron-rich nature of the ring, autoxidation upon exposure to air and light, leading to colored polymeric materials, is also a common pathway. iust.ac.ir
Reduction: The reduction of the aromatic pyrrole ring is challenging due to its high electron density. Standard Birch reduction conditions, which are effective for many aromatic systems, are generally ineffective for electron-rich pyrroles. nih.govresearchgate.net To reduce the pyrrole ring, it typically needs to be activated with electron-withdrawing groups. nih.gov
However, an alternative method, the Knorr-Rabe reduction, which uses powdered zinc in an acidic medium (e.g., acetic or hydrochloric acid), has been successfully used to reduce electron-rich alkylpyrroles to the corresponding 3-pyrrolines (2,5-dihydropyrroles). nih.govresearchgate.netrsc.org This reaction proceeds by protonation of the pyrrole to form an iminium ion, which is then reduced by the metal. This method would be the most viable pathway for the reduction of the this compound ring to yield 1,3-Diisopropyl-3-pyrroline.
Table 2: Summary of Redox Reactions for this compound
| Reaction Type | Reagent(s) | Potential Product(s) | Notes |
|---|---|---|---|
| Oxidation | Air, Light | Polymeric materials | Common for simple pyrroles. iust.ac.ir |
| Oxidation | Cerium(IV) Ammonium Nitrate (CAN) | Pyrrolinones, side-chain oxidized products | Ring or side-chain oxidation is possible. sorbonne-universite.fr |
| Reduction | Na / liq. NH₃ (Birch) | No reaction | Ring is too electron-rich. nih.govresearchgate.net |
| Reduction | Zn / Acid (Knorr-Rabe) | 1,3-Diisopropyl-3-pyrroline | Effective method for electron-rich pyrroles. nih.govresearchgate.net |
Rearrangement Reactions and Tautomerism Studies
The structural dynamics of this compound are governed by the potential for both tautomeric shifts and the rearrangement of its alkyl substituents, phenomena influenced by the electronic nature and steric environment of the pyrrole ring.
Tautomerism
Like other N-unsubstituted pyrroles, this compound can theoretically exhibit prototropic tautomerism. This process involves the migration of the proton from the nitrogen atom (the 1H-tautomer) to a carbon atom on the pyrrole ring, leading to non-aromatic pyrrolenine isomers (2H- or 3H-tautomers). researchgate.net The 1H-pyrrole is the aromatic and most stable form. The equilibrium overwhelmingly favors this tautomer, but the existence of the other forms, even in minute concentrations, can be crucial for certain reaction pathways.
The potential tautomers of this compound are illustrated below. The relative energy and stability of these tautomers would be influenced by the steric and electronic effects of the two isopropyl groups.
| Tautomer Name | Structure | Aromaticity | Notes |
| This compound | Aromatic | The most stable and predominant tautomeric form. | |
| 1,3-Diisopropyl-2H-pyrrole | Non-aromatic | A pyrrolenine isomer formed by a cdnsciencepub.comsolubilityofthings.com-proton shift. | |
| 1,3-Diisopropyl-3H-pyrrole | Non-aromatic | A pyrrolenine isomer formed by a cdnsciencepub.comcdnsciencepub.com-proton shift. Contains a quaternary sp³ carbon. |
Rearrangement Reactions
While specific studies on the rearrangement of this compound are not documented in the provided search results, research on related compounds suggests that alkyl group migrations are plausible under certain conditions, particularly with acid catalysis. For instance, studies on the Friedel-Crafts isopropylation of methyl 2-pyrrolecarboxylate have shown that the 4-isopropyl isomer can rearrange to the more stable 5-isopropyl isomer. cdnsciencepub.com This rearrangement is believed to proceed through a protonated intermediate.
By analogy, it is conceivable that under strong acidic conditions, the isopropyl group at the C3 position of this compound could potentially migrate to other positions on the ring, such as C2. Such a reaction would likely proceed via a carbocationic intermediate, with the thermodynamic stability of the resulting isomer dictating the product distribution. Disproportionation reactions, yielding a mixture of mono-isopropyl-, diisopropyl-, and triisopropyl-pyrroles, could also occur as a competing process. cdnsciencepub.com
Functional Group Interconversions at Pyrrole Substituents
The isopropyl substituents on the pyrrole ring offer sites for various chemical transformations, allowing for the synthesis of more complex derivatives. These functional group interconversions (FGIs) typically target the C-H bonds of the alkyl groups. numberanalytics.comvanderbilt.eduslideshare.net The tertiary C-H bond on each isopropyl group is a particularly likely site for reactions that proceed via radical or carbocationic intermediates due to its relative weakness and the stability of the resulting intermediate.
Below are some plausible, albeit hypothetical, functional group interconversions for the isopropyl substituents of this compound, based on standard organic chemistry principles.
| Reaction Type | Reagents & Conditions | Potential Product(s) | Notes |
| Free-Radical Halogenation | N-Bromosuccinimide (NBS), AIBN or light | 1-(1-Bromo-1-methylethyl)-3-isopropyl-1H-pyrrole and/or 3-(1-Bromo-1-methylethyl)-1-isopropyl-1H-pyrrole | This reaction would selectively target the weaker tertiary C-H bond of the isopropyl group(s). vanderbilt.edu |
| Oxidation | Strong oxidizing agents (e.g., KMnO₄, CrO₃) | 2-(3-Isopropyl-1H-pyrrol-1-yl)propan-2-ol and/or 2-(1-Isopropyl-1H-pyrrol-3-yl)propan-2-ol | Oxidation of the tertiary C-H bond can lead to the corresponding tertiary alcohols. The stability of the pyrrole ring under strong oxidative conditions would be a concern. |
| Dehydrogenation | Dehydrogenation catalyst (e.g., Pd/C), high temperature | 1-Isopropenyl-3-isopropyl-1H-pyrrole and/or 3-Isopropenyl-1-isopropyl-1H-pyrrole | This would introduce unsaturation into the substituent side-chain, creating an isopropenyl group. |
These proposed transformations highlight the synthetic potential locked within the alkyl side chains of this compound. Experimental validation would be necessary to determine the precise conditions and feasibility of these reactions, especially concerning the stability of the pyrrole core and potential side reactions.
Advanced Spectroscopic and Structural Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1,3-Diisopropyl-1H-pyrrole in solution. Analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments such as COSY, HMBC, and NOESY, allows for the precise assignment of all proton and carbon signals and provides insights into the molecule's stereochemistry. researchgate.netresearchgate.netmdpi.com
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms. For pyrrole (B145914) derivatives, the chemical shifts of the ring protons are particularly diagnostic. chemicalbook.comresearchgate.net In substituted pyrroles, the isopropyl groups introduce characteristic septet and doublet signals.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The chemical shifts of the pyrrole ring carbons and the isopropyl carbons provide further confirmation of the structure. hmdb.caoregonstate.educhemicalbook.com The signals for quaternary carbons, those without directly attached protons, are typically weaker. oregonstate.edu
2D NMR Techniques:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. researchgate.netepfl.ch This is crucial for tracing the connectivity within the isopropyl groups and the pyrrole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, providing information about the molecule's conformation and stereochemistry. researchgate.netharvard.edu
A representative, though not specific to this compound, dataset for a substituted pyrrole is presented below to illustrate the type of data obtained.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Pyrrole Derivative
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
|---|---|---|
| Pyrrole H-2/H-5 | 6.8 - 7.2 | 118 - 125 |
| Pyrrole H-3/H-4 | 6.1 - 6.3 | 108 - 110 |
| Isopropyl CH | 3.0 - 3.6 (septet) | 26 - 30 |
| Isopropyl CH₃ | 1.2 - 1.4 (doublet) | 22 - 25 |
Note: The exact chemical shifts for this compound would require experimental measurement.
Vibrational Spectroscopy (IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. su.sempg.de The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds.
Key expected vibrational modes include:
C-H stretching vibrations: Aliphatic C-H stretches from the isopropyl groups typically appear in the 2850-3000 cm⁻¹ region. spcmc.ac.in Aromatic C-H stretches from the pyrrole ring are expected at slightly higher wavenumbers.
C=C stretching vibrations: The stretching of the carbon-carbon double bonds within the pyrrole ring gives rise to absorptions in the 1600-1650 cm⁻¹ region. spcmc.ac.in
C-N stretching vibrations: These vibrations are typically found in the fingerprint region of the spectrum.
C-H bending vibrations: The bending vibrations of the methyl and methylene (B1212753) groups of the isopropyl substituents appear in the 1350-1470 cm⁻¹ range. spcmc.ac.in
Table 2: Typical IR Absorption Frequencies for Functional Groups in Pyrrole Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Pyrrole C-H | Stretching | > 3000 |
| Isopropyl C-H | Stretching | 2850 - 3000 |
| Pyrrole C=C | Stretching | 1600 - 1650 |
| Isopropyl C-H | Bending | 1350 - 1470 |
This table provides general ranges; specific values for this compound would be determined experimentally. ias.ac.inresearchgate.net
High-Resolution Mass Spectrometry for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and, consequently, the elemental composition of a compound. rsc.orgrsc.orgmdpi.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, it is possible to deduce a unique molecular formula. For this compound (C₁₀H₁₇N), the expected exact mass can be calculated and compared to the experimentally determined value, providing strong evidence for the compound's identity. google.com
X-ray Crystallography for Solid-State Structure Elucidation and Conformational Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state. researchgate.netmdpi.comweizmann.ac.il By diffracting X-rays off a single crystal of this compound, it is possible to determine bond lengths, bond angles, and torsional angles with high precision. cardiff.ac.uk This technique would confirm the planarity of the pyrrole ring and elucidate the conformation of the isopropyl substituents relative to the ring. The resulting crystal structure would provide an unambiguous confirmation of the connectivity established by NMR and offer insights into intermolecular interactions within the crystal lattice. scispace.com
Computational and Theoretical Investigations of 1,3 Diisopropyl 1h Pyrrole
Quantum Chemical Calculations of Electronic Structure and Aromaticity (e.g., DFT, TD-DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), are pivotal in elucidating the electronic structure and aromaticity of 1,3-Diisopropyl-1H-pyrrole. These computational methods provide insights into the molecule's stability, reactivity, and spectral properties.
The aromaticity of the pyrrole (B145914) ring is a key determinant of its chemical behavior. Pyrrole is an aromatic compound, adhering to Hückel's rule with a cyclic, planar, and fully conjugated system containing 6 π-electrons (4 from the two double bonds and 2 from the nitrogen lone pair). masterorganicchemistry.combeilstein-journals.orgyoutube.com The introduction of diisopropyl groups at the 1- and 3-positions can influence this aromaticity. While the core aromatic character is maintained, the bulky isopropyl groups can cause minor distortions in the planarity of the pyrrole ring. worldscientific.com DFT calculations can quantify these distortions and their energetic consequences.
The electronic structure is further described by the frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of the molecule. orientjchem.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net For substituted pyrroles, the distribution and energies of these orbitals dictate the molecule's behavior in chemical reactions. researchgate.net TD-DFT calculations are instrumental in predicting the electronic absorption spectra, providing information about the electronic transitions between molecular orbitals.
The table below presents a conceptual summary of typical data obtained from DFT calculations for a substituted pyrrole like this compound.
| Computational Parameter | Description | Typical Calculated Value/Observation |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Negative value (e.g., -5 to -7 eV) |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Negative or small positive value (e.g., -1 to 1 eV) |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity. | 4-6 eV |
| Aromaticity Index (e.g., NICS) | Nucleus-Independent Chemical Shift; a measure of aromaticity. Negative values inside the ring indicate aromaticity. | Negative values (e.g., -10 to -15 ppm) in the ring center |
| Dipole Moment | A measure of the overall polarity of the molecule. | Non-zero value, influenced by the asymmetrical substitution. |
Note: The specific values in the table are illustrative and would require specific calculations for this compound.
Mechanistic Pathway Analysis through Computational Modeling
Computational modeling is an indispensable tool for investigating the mechanistic pathways of reactions involving this compound. By mapping the potential energy surface (PES) for a given reaction, researchers can identify transition states, intermediates, and the associated activation energies, thereby elucidating the most probable reaction mechanism. acs.orgacs.org
For instance, in electrophilic substitution reactions, which are characteristic of pyrroles, computational studies can determine whether the substitution will preferentially occur at the α- or β-positions. umich.eduresearchgate.net The regioselectivity is influenced by both electronic and steric factors. umich.eduresearchgate.net The electron-donating nature of the N-isopropyl group and the C3-isopropyl group activates the pyrrole ring towards electrophilic attack. However, the steric hindrance imposed by these bulky groups also plays a crucial role in directing the incoming electrophile.
DFT calculations can model the formation of the σ-complex (also known as the Wheland intermediate) for attack at each possible position (α and β). By comparing the relative energies of these intermediates and the transition states leading to them, the preferred reaction pathway can be predicted. researchgate.net For N-substituted pyrroles, the nature of the substituent at the nitrogen atom significantly influences the α:β selectivity. umich.edu
A plausible mechanistic pathway for a generic electrophilic substitution on this compound can be broken down as follows:
Formation of the π-complex: The electrophile initially interacts with the π-electron system of the pyrrole ring.
Formation of the σ-complex (Transition State): The electrophile forms a covalent bond with a carbon atom of the pyrrole ring, leading to a high-energy transition state.
Formation of the σ-complex (Intermediate): A resonance-stabilized carbocation intermediate is formed.
Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring and yielding the final product.
Computational studies can provide detailed energetic data for each step of this pathway, as illustrated in the conceptual data table below.
| Reaction Step | Species | Relative Energy (kcal/mol) | Key Observations |
| 1 | Reactants (Pyrrole + Electrophile) | 0 | Starting point of the reaction coordinate. |
| 2 | Transition State (α-attack) | ΔE‡α | Activation energy for attack at the α-position. |
| 3 | σ-complex (α-attack) | ΔEint,α | Stability of the intermediate for α-attack. |
| 4 | Transition State (β-attack) | ΔE‡β | Activation energy for attack at the β-position. |
| 5 | σ-complex (β-attack) | ΔEint,β | Stability of the intermediate for β-attack. |
| 6 | Products | ΔErxn | Overall reaction energy. |
Note: The relative energies are hypothetical and serve to illustrate the type of data generated from mechanistic studies.
These computational analyses are crucial for understanding and predicting the outcomes of complex reactions, including cycloadditions and multicomponent reactions involving pyrrole derivatives. researchgate.netnih.govacs.org
Conformational Landscape and Steric Effects of Diisopropyl Groups
The presence of two bulky isopropyl groups on the this compound molecule introduces significant steric interactions that dictate its conformational landscape. Conformational analysis, often performed using molecular mechanics or quantum chemical methods, is essential to understand the molecule's preferred three-dimensional structure and the energy barriers to rotation around single bonds. worldscientific.comontosight.ai
The key rotational degrees of freedom in this compound are the C-N bond of the N-isopropyl group and the C-C bond of the C3-isopropyl group. The rotation of these groups is not free and is hindered by steric clashes with each other and with the pyrrole ring. worldscientific.com
N-Isopropyl Group Conformation: The orientation of the isopropyl group on the nitrogen atom can influence the accessibility of the lone pair and the steric environment around the adjacent α-positions of the pyrrole ring. umich.edu
C3-Isopropyl Group Conformation: The rotation of the isopropyl group at the C3 position affects the steric hindrance at the neighboring C2 and C4 positions. This is particularly important in reactions where these positions are potential sites of attack.
Molecular simulations can identify multiple low-energy conformers that may coexist in solution. worldscientific.com The energy differences between these conformers and the rotational barriers connecting them can be calculated. A high rotational barrier suggests that certain conformations may be stable enough to be isolated or observed experimentally under specific conditions. researchgate.netrsc.org
The steric bulk of the isopropyl groups has a profound impact on the molecule's reactivity and intermolecular interactions. worldscientific.comcdnsciencepub.com It can shield certain parts of the molecule from attack, thereby influencing regioselectivity in chemical reactions. umich.edu Furthermore, these steric effects can lead to distortions of the pyrrole ring from planarity, which can, in turn, affect its aromaticity and electronic properties. worldscientific.com
The table below provides a conceptual overview of the type of data obtained from a conformational analysis.
| Conformational Parameter | Description | Calculated Value/Observation |
| Dihedral Angle (N-isopropyl) | Defines the orientation of the N-isopropyl group relative to the pyrrole ring. | Multiple minima corresponding to staggered conformations. |
| Dihedral Angle (C3-isopropyl) | Defines the orientation of the C3-isopropyl group relative to the pyrrole ring. | Multiple minima to avoid steric clash with the N-isopropyl group and ring atoms. |
| Rotational Barrier (N-C bond) | The energy required to rotate the N-isopropyl group. | Calculated in kJ/mol; indicates the flexibility of the group. nist.gov |
| Rotational Barrier (C-C bond) | The energy required to rotate the C3-isopropyl group. | Calculated in kJ/mol; influenced by interaction with the N-isopropyl group. |
| Relative Conformer Energies | The energy difference between various stable conformations. | Small energy differences suggest a dynamic equilibrium between conformers. |
Prediction of Reactivity and Regioselectivity
Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of this compound in various chemical reactions. These predictions are primarily based on the analysis of the molecule's electronic structure. umich.eduresearchgate.net
Frontier Molecular Orbital (FMO) Theory: FMO theory is a cornerstone for understanding chemical reactivity. youtube.comnumberanalytics.com It posits that reactions are often governed by the interaction between the HOMO of one reactant (the nucleophile) and the LUMO of the other (the electrophile). youtube.com In the case of electrophilic attack on this compound, the pyrrole acts as the nucleophile. The regions of the molecule where the HOMO has the largest electron density are predicted to be the most reactive sites for electrophilic attack. researchgate.netresearchgate.net By visualizing the HOMO, one can qualitatively predict the regioselectivity.
Calculated Reactivity Indices: DFT calculations can provide a range of quantitative reactivity descriptors. These include:
Atomic Charges: Calculating the partial charges on each atom can indicate the most electron-rich sites, which are susceptible to electrophilic attack.
Fukui Functions: These functions provide a more sophisticated measure of the change in electron density at a particular point when an electron is added or removed. They can be used to predict the most likely sites for nucleophilic, electrophilic, and radical attack.
For this compound, the N-isopropyl group and the C3-isopropyl group are both electron-donating, which increases the electron density of the pyrrole ring compared to unsubstituted pyrrole. However, the positions for electrophilic attack (C2, C4, and C5) will have different reactivities due to the combined electronic and steric effects of the diisopropyl substituents. umich.edu Quantum chemical calculations have shown that for N-alkylpyrroles, steric factors and the charges on the ring atoms are key determinants of whether α- or β-substitution is preferred. umich.eduresearchgate.net While the α-positions (C2 and C5) are generally more electronically favored for electrophilic attack in pyrroles, the steric bulk of the adjacent isopropyl groups in this compound might direct the attack to the less hindered C4 or C5 positions.
The following table conceptualizes how computational data can be used to predict regioselectivity.
| Position | HOMO Lobe Size | Calculated Negative Charge | Steric Hindrance | Predicted Reactivity for Electrophilic Attack |
| C2 | Large | High | High (from N1- and C3-isopropyl) | Decreased due to steric hindrance |
| C4 | Medium | Medium | Low | Favorable |
| C5 | Large | High | Medium (from N1-isopropyl) | Potentially most favorable |
Note: This is a qualitative prediction. Precise calculations are needed for a quantitative assessment.
Charge Transfer and Bonding Analysis (e.g., NBO Analysis)
Natural Bond Orbital (NBO) analysis is a powerful computational method that provides a detailed picture of the bonding and charge distribution within a molecule, translating complex wavefunctions into the familiar language of Lewis structures, lone pairs, and bonds. uni-muenchen.deresearchgate.net For this compound, NBO analysis can offer deep insights into intramolecular charge transfer and the nature of the chemical bonds.
Charge Distribution: NBO analysis provides a more chemically intuitive picture of atomic charges than other methods like Mulliken population analysis. It reveals the electron density localized on each atom, highlighting the electron-donating effects of the isopropyl groups on the pyrrole ring. This detailed charge distribution helps to rationalize the molecule's dipole moment and reactivity patterns. researchgate.net
Bonding Analysis: NBO analysis describes the bonding in terms of localized 2-center bonds (σ and π) and 1-center lone pairs. It can quantify the p-character of hybrid orbitals and the polarization of bonds. For this compound, this would include analysis of the C-N, C-C, and C-H bonds within the molecule.
Intramolecular Charge Transfer (ICT): A key feature of NBO analysis is its ability to quantify donor-acceptor interactions, which represent charge transfer from filled (donor) NBOs to empty (acceptor) NBOs. uni-muenchen.de These interactions, also known as hyperconjugation, are crucial for understanding molecular stability and reactivity. The analysis calculates the second-order perturbation energy (E(2)) for each donor-acceptor interaction, where a larger E(2) value indicates a stronger interaction. mdpi.com
For this compound, important ICT interactions would include:
π → π* interactions: Delocalization of electrons within the aromatic pyrrole ring.
n → π* interactions: Donation from the nitrogen lone pair (n) into the antibonding π-orbitals (π*) of the ring, which is fundamental to the aromaticity and reactivity of pyrrole.
σ → π* and σ → σ* interactions: Hyperconjugative effects from the C-H and C-C sigma bonds of the isopropyl groups into the pyrrole ring's antibonding orbitals, which contribute to the electron-donating nature of the alkyl groups.
The table below illustrates the kind of information that can be obtained from an NBO analysis.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type & Significance |
| π(C2-C3) | π(C4-C5) | High | π-conjugation within the aromatic ring. |
| LP(1) N1 | π(C2-C3) / π(C5-N1) | High | Key interaction for pyrrole aromaticity; charge donation from N to the ring. |
| σ(C-H) isopropyl | π(C2-C3) | Low-Medium | C-H hyperconjugation, contributing to the electron-donating effect. |
| σ(C-C) isopropyl | π*(C2-C3) | Low-Medium | C-C hyperconjugation, also contributing to electron donation. |
Note: LP denotes a lone pair. The specific interactions and E(2) values are illustrative and require a specific NBO calculation.
This detailed analysis of charge transfer and bonding is crucial for a comprehensive understanding of the molecule's electronic structure, stability, and its interactions with other chemical species. rsc.orgscispace.comrsc.org
Applications in Advanced Chemical Systems and Materials Science
Role as Ligands in Coordination Chemistry
The deprotonated form of 1,3-diisopropyl-1H-pyrrole, the 1,3-diisopropylpyrrolide anion, serves as a robust N-donor ligand. It is frequently incorporated as a central component in pincer-type ligands, which are multidentate ligands that bind to a metal center in a tridentate, meridional fashion. The isopropyl groups at the 1- and 3-positions provide significant steric bulk, influencing the coordination geometry, stability, and reactivity of the resulting metal complexes.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes incorporating the this compound unit often involves its integration into a larger ligand scaffold, such as a PNP pincer ligand (where P represents a phosphine (B1218219) donor group). A general synthetic route involves the reaction of the protonated pincer ligand precursor with a suitable metal precursor, such as a metal halide or metal amide, often in the presence of a base to facilitate deprotonation of the pyrrole (B145914) nitrogen.
For example, group 4 metal complexes featuring a central pyrrolide moiety have been synthesized and characterized. The reaction of a diisopropylphosphine-substituted pyrrole ligand, [P(NH)P-iPr], with metal precursors like [MCl₄(THF)₂] (where M = Zr, Hf) yields dimeric complexes. These can be further reacted to produce mononuclear species. nih.gov All new compounds are typically characterized thoroughly using multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ³¹P), elemental analysis, and, where possible, single-crystal X-ray diffraction to unequivocally determine their solid-state structures. nih.gov
The NMR spectra of these complexes provide significant structural information. For instance, in symmetric pyrrole-based PNP complexes of Zirconium (Zr) and Hafnium (Hf), the pyrrole protons often appear as sharp singlets in the ¹H NMR spectrum, while the phosphorus atoms give rise to a single resonance in the ³¹P{¹H} NMR spectrum, confirming the symmetric nature of the ligand environment around the metal center. nih.gov
| Nucleus | Complex | Solvent | Chemical Shift (δ) in ppm | Key Feature |
|---|---|---|---|---|
| ³¹P{¹H} | [Hf(PNPiPr)(Br)₄][H₂NEt₂] | CD₂Cl₂ | 49.9 | Singlet, indicating symmetric phosphorus environments. |
| ¹H | [Hf(PNPiPr)(Br)₄][H₂NEt₂] | CD₂Cl₂ | 5.86 | Singlet for the two equivalent pyrrole C-H protons. |
| 2.59–2.44 | Multiplet for the CH groups of the isopropyl substituents. | |||
| ¹³C{¹H} | [Hf(PNPiPr)(Br)₄][H₂NEt₂] | CD₂Cl₂ | 138.4 | Quaternary carbons of the pyrrole ring (C²,⁵). |
| 108.2 | Tertiary carbons of the pyrrole ring (C³,⁴). |
Ligand Field Effects and Electronic Properties
The pyrrolide unit, when part of a pincer ligand, exerts specific electronic effects on the metal center, influencing the d-orbital splitting and thus the magnetic and spectroscopic properties of the complex. The electronic ground state of these complexes is a direct consequence of the ligand field imposed by the donor atoms.
Studies on pyrrolyl-based iron pincer complexes have shown that the ligand framework can stabilize uncommon electronic states. For instance, the four-coordinate iron(II) complex [(tBuPNP)FeCl], featuring a related tert-butyl phosphine-substituted pyrrole ligand, adopts an intermediate-spin (S=1) ground state. acs.org This is in contrast to many four-coordinate square-planar iron(II) compounds and is attributed to the specific ligand field strength of the pyrrolyl-pincer, which is weaker than that of some analogous ligands that enforce a high-spin (S=2) state. acs.org The electronic properties are typically probed using techniques like solid-state magnetic susceptibility measurements, zero-field ⁵⁷Fe Mössbauer spectroscopy, and computational methods like Density Functional Theory (DFT). acs.org
Catalytic Applications
The unique steric and electronic properties conferred by pyrrole-based pincer ligands make their metal complexes promising candidates for catalysis. Pincer complexes are known for their high thermal stability and well-defined active sites, which are advantageous for developing robust catalysts. acs.org
Homogeneous Catalysis (e.g., Transition Metal-Catalyzed Transformations)
Homogeneous catalysis relies on catalysts that are soluble in the reaction medium, allowing for high activity and selectivity under mild conditions. libretexts.org Transition metal complexes bearing pyrrole-based pincer ligands are actively explored in this area for reactions such as hydrofunctionalization and C-C cross-coupling. acs.orgacs.org The metal-ligand framework can facilitate catalytic cycles through mechanisms like oxidative addition and reductive elimination. nih.gov While the broader class of pyrrole-pincer complexes is investigated for catalytic applications, specific, well-documented examples where the simple this compound is part of a ligand in a defined homogeneous catalytic transformation are not prominent in the surveyed literature. However, related systems, such as the zirconium-catalyzed synthesis of tetrasubstituted pyrroles from N-acyl α-aminoaldehydes and 1,3-dicarbonyls, demonstrate the importance of metal-catalyzed routes in pyrrole chemistry. acs.org
Role in Asymmetric Catalysis and Stereocontrol
Asymmetric catalysis, where a chiral catalyst directs the formation of one enantiomer of a product over the other, is a cornerstone of modern chemical synthesis. While the development of chiral catalysts for reactions involving pyrrole-containing substrates is a significant field of research, the direct use of a chiral catalyst derived from this compound is less common. Research in this area often focuses on using external chiral catalysts to perform reactions on pyrrole substrates. For instance, asymmetric Henry reactions have been successfully performed on 1H-pyrrole-2,3-diones using chiral bifunctional amine-thiourea organocatalysts to produce 3-hydroxy-3-nitromethyl-1H-pyrrol-2(3H)-ones with good yield and moderate enantioselectivity. nih.govbeilstein-journals.org In these cases, the pyrrole unit is the substrate rather than a component of the catalyst. The development of highly enantioselective Friedel-Crafts reactions of pyrrole derivatives with imines, catalyzed by chiral phosphoric acids, further illustrates this theme. researchgate.net
Supramolecular Chemistry and Molecular Recognition
Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. oup.com The this compound molecule possesses key features for use in supramolecular chemistry. The pyrrole NH group is a reliable hydrogen-bond donor, while the aromatic ring can act as a π-surface for stacking interactions.
These properties are expertly exploited in macrocyclic systems like calix oup.compyrroles, which are synthetic receptors capable of binding anions and neutral molecules. nih.govacs.org The fundamental recognition motif in these systems is the hydrogen bonding between the pyrrole NH groups and the guest species. acs.orgrsc.org While not constructed from this compound itself, the principles governing calix oup.compyrroles demonstrate the potential of substituted pyrroles in molecular recognition. The introduction of substituents, such as the isopropyl groups, would modulate the size, shape, and solubility of the macrocycle's binding pocket, thereby tuning its selectivity for different guests. rsc.org
Furthermore, keto-substituted pyrroles have been shown to form predictable supramolecular structures in the solid state. Depending on the position of the carbonyl group, these molecules can form either hydrogen-bonded dimers or extended one-dimensional chain networks. researchgate.net This predictable self-assembly, driven by the interplay of hydrogen bonding from the pyrrole NH and the carbonyl acceptor, highlights how functionalized pyrroles can serve as programmable building blocks for the construction of organized materials. The bulky isopropyl groups on a this compound framework would be expected to significantly influence the packing and dimensionality of such self-assembled structures.
Design of Host-Guest Systems Involving Pyrrole Scaffolds
The pyrrole N-H group is an effective hydrogen-bond donor, making pyrrole-containing molecules excellent candidates for anion recognition and the construction of host-guest systems. nih.gov The design of such systems often involves tailoring the electronic properties and steric environment of the pyrrole core to achieve selective binding of specific guest molecules or ions. soton.ac.uk
The table below summarizes key design considerations for using substituted pyrroles in host-guest systems.
| Feature | Role of Isopropyl Groups | Potential Effect on Host-Guest System |
| Steric Hindrance | The bulky nature of the isopropyl groups creates a defined and sterically shielded environment. | Enhances guest selectivity by preventing the binding of non-complementary substrates. |
| Conformational Control | The N-isopropyl group can restrict bond rotation, leading to a more rigid and pre-organized host structure. | Lowers the entropic penalty of guest binding, potentially increasing binding affinity. |
| Solubility | The aliphatic isopropyl groups increase the molecule's hydrophobicity and solubility in nonpolar organic solvents. | Facilitates synthesis, purification, and the study of binding events in various solvent systems. |
| Cavity Formation | The C3-isopropyl group can act as a "wall" element in the construction of a molecular cavity. | Defines the size and shape of the binding pocket, crucial for molecular recognition. |
Self-Assembly of Pyrrole-Based Architectures
Self-assembly provides a "bottom-up" approach for creating complex and functional nanostructures from simpler molecular building blocks. acs.org This process is driven by non-covalent interactions such as hydrogen bonding, π–π stacking, and electrostatic forces. acs.org Pyrrole-based molecules are attractive building blocks for self-assembly due to the aromaticity of the pyrrole ring, which facilitates π–π stacking, and the presence of the N-H proton for hydrogen bonding (in N-unsubstituted pyrroles).
In the case of this compound, the N-H proton is replaced by an isopropyl group, precluding its participation in hydrogen bonding. However, the pyrrole ring can still engage in π–π stacking interactions. The isopropyl groups at the N1 and C3 positions would play a critical role in directing the self-assembly process. They would prevent a planar, co-facial stacking arrangement, instead favoring offset or edge-to-face interactions. This can lead to the formation of unique, non-planar supramolecular architectures. tandfonline.com
Coordination-driven self-assembly is another powerful strategy where organic ligands and metal ions spontaneously organize into discrete, three-dimensional structures. acs.org Functionalized derivatives of this compound could be designed to act as ligands. For example, introducing coordinating groups (like pyridine (B92270) or carboxylate) at other positions on the pyrrole ring would allow it to be used in the construction of metal-organic cages or coordination polymers. acs.orgnih.gov The isopropyl groups would serve as bulky external substituents on the resulting architecture, influencing its solubility, porosity, and interactions with guest molecules.
Building Blocks for Complex Organic Architectures
The pyrrole ring is a foundational heterocyclic framework in organic synthesis. metu.edu.trthieme-connect.de Substituted pyrroles like this compound serve as versatile starting materials for constructing more elaborate molecular structures, including those with applications in medicine and materials science. metu.edu.tr
Synthesis of Fused Heterocyclic Systems
The pyrrole ring can participate in cycloaddition reactions to form fused bicyclic and polycyclic systems. The specific substitution pattern of this compound would influence its reactivity and the regiochemical outcome of such reactions. For instance, in a Diels-Alder reaction, the pyrrole can act as the diene component. The electronic nature and steric hindrance provided by the isopropyl groups would direct the approach of the dienophile.
A notable synthetic application is the use of N-protected α-aminoaldehydes with 1,3-dicarbonyl compounds to generate highly substituted N-acylpyrroles, a reaction catalyzed by zirconium(IV). acs.org This methodology allows for the creation of tetrasubstituted pyrroles from readily available starting materials derived from amino acids. acs.org While this builds the pyrrole ring itself, related strategies could use a pre-formed pyrrole like this compound in subsequent annulation steps to build fused rings, such as pyrrolo[1,2-a]indoles or other nitrogen-containing polycycles. nih.govacs.org The Van Leusen pyrrole synthesis, which uses Tosylmethyl isocyanide (TosMIC), is another powerful method for creating pyrroles that can be further elaborated into fused systems. nih.gov
Construction of Bipyrrole and Oligopyrrole Frameworks
Bipyrroles and oligopyrroles are important structural motifs in natural products and functional materials. A general method for synthesizing 1,3'-bipyrroles involves constructing a second pyrrole ring onto the nitrogen atom of a starting pyrrole. nih.gov This is achieved by alkylating the pyrrole nitrogen with a suitable precursor, followed by a Paal-Knorr reaction to form the second ring. nih.govresearchgate.net Applying this strategy to 3-isopropyl-1H-pyrrole would yield a 1-(3-isopropyl-1H-pyrrol-1-yl) derivative, a direct structural isomer of a 1,3'-bipyrrole derived from this compound.
The table below outlines synthetic strategies for these frameworks.
| Target Framework | Synthetic Strategy | Relevance of this compound |
| Fused Systems | [4+2] Cycloaddition (Diels-Alder) | Acts as a diene; isopropyl groups direct regioselectivity. |
| Fused Systems | Zirconium-catalyzed annulation | Serves as a core structure for further cyclization reactions. acs.org |
| Bipyrroles | Paal-Knorr synthesis on an N-functionalized pyrrole | The N-isopropyl group would be replaced by a functionalized pyrrole unit. nih.govresearchgate.net |
| Oligopyrroles | Iterative 1,3-dipolar cycloaddition | Can be introduced as a specific, sterically bulky monomer unit in a growing chain. nih.gov |
Precursors for Specialized Organic Syntheses
Substituted pyrroles are key intermediates in the synthesis of a wide range of complex molecules. chemimpex.com The aldehyde derivative, 1-isopropyl-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, is noted for its role as a building block in creating more complex structures for medicinal chemistry and materials science. chemimpex.com Similarly, this compound can be functionalized, for example through Vilsmeier-Haack formylation or Friedel-Crafts acylation, to introduce reactive handles onto the pyrrole ring. These functionalized derivatives can then serve as precursors for a variety of targets.
For example, such intermediates are used in the synthesis of pyrrolylBODIPY dyes, a class of fluorescent molecules with applications in bioimaging. researchgate.net The substituents on the pyrrole ring influence the photophysical properties of the resulting dye. The isopropyl groups on a this compound precursor would likely enhance the quantum yield and solubility of the final BODIPY dye while shifting its absorption and emission wavelengths.
Applications in Advanced Organic Functional Materials (excluding biological properties)
Pyrrole-containing polymers and materials are of great interest due to their electronic properties. metu.edu.tr The incorporation of this compound into such materials can be used to fine-tune their characteristics for specific applications.
In the field of organic electronics, pyrrole derivatives are used to construct conjugated polymers and covalent organic frameworks (COFs). uni-muenchen.de The steric bulk of the isopropyl groups in a polymer or COF derived from this compound would disrupt close π-stacking between conjugated backbones. While this might decrease charge mobility along stacking columns, it can also enhance solubility and processability, which are often major challenges in materials fabrication. Furthermore, by preventing aggregation-induced quenching, such bulky groups can enhance the performance of materials used in light-emitting diodes or as fluorescent sensors. uni-muenchen.de Derivatives of 1-isopropyl-1H-pyrrole-3-carbaldehyde are specifically noted for their potential in developing advanced materials like specialized coatings and polymers. chemimpex.com Conjugated macrocycles built from five-membered heterocycles like pyrrole are of interest as components in organic materials due to their unique electronic and host-guest properties. rsc.org The specific geometry and substitution of the pyrrole units dictate the properties of the final macrocycle. rsc.org
Future Research Directions and Emerging Trends
Development of Sustainable Synthetic Methodologies
The synthesis of highly substituted pyrroles is a cornerstone of organic chemistry, yet traditional methods often rely on harsh conditions and hazardous reagents. Future research will increasingly focus on developing green and sustainable synthetic routes to 1,3-Diisopropyl-1H-pyrrole. nih.govrsc.orgmdpi.com The principles of green chemistry, which emphasize waste reduction, energy efficiency, and the use of renewable resources, are guiding the development of next-generation synthetic protocols. mdpi.com
Emerging strategies applicable to the synthesis of this sterically hindered pyrrole (B145914) include organocatalysis, which avoids the use of toxic metals, and biocatalysis, which employs enzymes to perform reactions with high selectivity under mild conditions. nih.govmdpi.com For instance, lipase-catalyzed methods have shown promise in the green synthesis of other complex heterocyclic structures. mdpi.com The adaptation of classic name reactions, such as the Paal-Knorr synthesis, using biomass-derived organic acids and solvent-free mechanochemical activation (ball milling), presents a promising and environmentally friendly alternative for producing dialkylpyrroles. nih.gov Furthermore, continuous flow synthesis offers a scalable, efficient, and safer method for producing N-substituted pyrroles, which could be adapted for the target molecule. acs.orgnih.gov
| Methodology | Key Principles | Potential Advantages for this compound Synthesis |
|---|---|---|
| Biocatalysis (e.g., using Lipase, HNLs) | Use of enzymes as catalysts, mild reaction conditions (aqueous media, room temperature), high stereoselectivity. mdpi.comresearchgate.net | High selectivity, reduced byproducts, environmentally benign, potential to overcome steric hindrance challenges. researchgate.net |
| Organocatalysis | Metal-free catalysis using small organic molecules, reducing toxicity and cost. nih.gov | Avoidance of heavy metal contamination, development of asymmetric syntheses. nih.gov |
| Mechanochemistry (Ball Milling) | Solvent-free or low-solvent reactions activated by mechanical force. nih.gov | Reduced solvent waste, shorter reaction times, and potential for novel reactivity. |
| Continuous Flow Synthesis | Reactions performed in a continuously flowing stream, enhancing safety, efficiency, and scalability. nih.gov | Improved heat and mass transfer, precise control over reaction parameters, safer handling of reactive intermediates. acs.org |
| Green Solvents | Replacement of volatile organic compounds (VOCs) with water, ionic liquids, or deep eutectic solvents. frontiersin.orgmdpi.com | Reduced environmental impact, enhanced reaction rates, and potential for catalyst recycling. |
Exploration of Novel Reactivity Patterns
The unique substitution pattern of this compound opens avenues for exploring novel chemical transformations. The steric bulk of the isopropyl groups is expected to significantly influence the regioselectivity of reactions on the pyrrole ring, while also presenting the C(sp³)–H bonds on the alkyl groups as potential sites for functionalization.
A primary area of future investigation is the selective C–H functionalization of the isopropyl substituents. Recent advances have demonstrated the metal-free, catalytic activation of C(sp³)–H bonds in N-protected dialkylpyrroles, a strategy that could be directly applied to this compound. rsc.orgrsc.orgresearchgate.net Such reactions would allow for the introduction of new functional groups onto the alkyl side chains, creating a diverse library of derivatives from a common precursor. Another significant trend is the functionalization of the pyrrole ring itself, where modern catalytic methods are being developed to overcome the challenges posed by electron-rich heterocycles. nih.gov
Furthermore, the pyrrole core can be explored as a component in cycloaddition reactions. The [3+2] cycloaddition is a powerful method for constructing five-membered rings. nih.gov Investigating the participation of this compound as the dipolarophile in 1,3-dipolar cycloadditions could lead to the synthesis of novel, complex heterocyclic frameworks. mdpi.comwikipedia.org The electronic and steric effects of the isopropyl groups would play a critical role in controlling the stereoselectivity and regioselectivity of these transformations. wikipedia.org
| Reaction Type | Target Site | Anticipated Outcome and Research Focus |
|---|---|---|
| C(sp³)–H Functionalization | C-H bonds of the isopropyl groups | Introduction of new functional groups (e.g., amino, hydroxyl) on the alkyl chains; study of catalyst-controlled site-selectivity. rsc.orgrsc.org |
| C(sp²)–H Functionalization | C-H bonds of the pyrrole ring | Direct arylation, alkenylation, or acylation at the C4 or C5 positions; investigating the directing effects of the C3-isopropyl group. nih.gov |
| 1,3-Dipolar Cycloaddition | Pyrrole ring π-system (as dipolarophile) | Synthesis of fused or spirocyclic pyrrolidine (B122466) derivatives; studying the regio- and stereochemical outcomes dictated by the substituents. wikipedia.orgyoutube.com |
Integration into Advanced Material Science Applications
Pyrrole-based polymers, particularly polypyrrole, are well-known conducting materials with applications in organic electronics. researchgate.netacs.org However, the parent polypyrrole is often intractable and difficult to process. The introduction of substituents is a key strategy to improve solubility and tune the material's properties. The isopropyl groups on this compound could serve as bulky, non-polar appendages to enhance the solubility and processability of the corresponding polymer in common organic solvents. researchgate.net
| Application Area | Role of this compound Moiety | Potential Advantage |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | As a monomer for soluble conducting polymers. | Improved solution processability; steric groups can control intermolecular packing and charge transport pathways. digitellinc.com |
| Organic Photovoltaics (OPVs) | Component in donor-acceptor copolymers. | Tuning of HOMO/LUMO energy levels, band gap, and morphology of the active layer. acs.org |
| Sensors | As a functionalized polymer film. | The hydrophobic nature of isopropyl groups could enhance sensitivity towards non-polar organic analytes. |
Interdisciplinary Research with Theoretical Chemistry and Computational Design
The advancement of research on this compound will be significantly accelerated through a close collaboration between experimental and theoretical chemistry. Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the behavior of molecules and materials before they are synthesized in the lab. scispace.com
Theoretical studies can provide deep insights into the electronic structure of this compound, including the energies of its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and electronic properties. researchgate.net DFT calculations can be employed to model the transition states of potential reactions, such as C–H functionalization or cycloaddition, thereby predicting the most likely products and rationalizing observed regioselectivity. rsc.orgnih.gov This predictive power can guide experimental efforts, saving time and resources.
In the context of materials science, computational screening can be used to design novel polymers based on this pyrrole derivative. researchgate.netacs.org By calculating the electronic properties of hypothetical copolymers, researchers can identify promising candidates for high-performance organic electronic devices. researchgate.net This synergy between computational design and experimental validation represents a modern, interdisciplinary approach to chemical research that will be essential for unlocking the full potential of this compound.
| Computational Method | Target of Investigation | Predicted Properties and Insights |
|---|---|---|
| Density Functional Theory (DFT) | Molecular Structure and Reactivity | Optimized geometry, frontier orbital energies (HOMO/LUMO), electrostatic potential maps, prediction of reactive sites. researchgate.net |
| Transition State Theory (via DFT) | Reaction Mechanisms | Calculation of activation energies for C-H functionalization and cycloaddition reactions to predict product distributions. nih.govnih.gov |
| Time-Dependent DFT (TD-DFT) | Electronic and Optical Properties | Prediction of UV-Vis absorption spectra and electronic transitions for monomer and derived polymers. researchgate.net |
| Molecular Dynamics (MD) | Polymer Morphology | Simulation of polymer chain packing and conformation in the solid state to predict material morphology. |
Q & A
Q. What are the standard synthetic routes for 1,3-Diisopropyl-1H-pyrrole, and how can reaction efficiency be optimized?
A common approach involves refluxing precursors (e.g., substituted pyrroles) with alkylating agents in aprotic solvents like xylene. For example, chloranil (1.4 mmol) in xylene under reflux for 25–30 hours facilitates cyclization and functionalization . Optimizing stoichiometry, solvent choice, and temperature control enhances yield. Post-reaction, neutralization with 5% NaOH and repeated water washing removes acidic byproducts. Purification via recrystallization (e.g., methanol) ensures high purity .
Q. What purification techniques are recommended for isolating this compound from complex reaction mixtures?
Recrystallization from methanol is effective for isolating crystalline products . For non-crystalline intermediates, column chromatography with silica gel (hexane/ethyl acetate gradients) or distillation under reduced pressure (if volatile) can separate isomers. Monitoring via TLC or HPLC (≥98% purity criteria) ensures homogeneity .
Advanced Research Questions
Q. How can regioselectivity challenges be addressed during the introduction of isopropyl groups in pyrrole derivatives?
Regioselectivity is influenced by steric and electronic factors. Using bulky catalysts (e.g., p-TsOH) or directing groups (e.g., sulfonyl moieties) can favor substitution at the 1- and 3-positions . Molecular sieves (4Å) may stabilize transition states by adsorbing water, reducing side reactions . Computational modeling (DFT) predicts favorable sites for isopropyl addition, guiding experimental design .
Q. What methodologies are effective for resolving contradictions between experimental spectroscopic data and computational predictions for this compound?
Discrepancies in NMR/IR data vs. simulations can arise from solvent effects or conformational flexibility. Compare experimental spectra (e.g., NIST reference data for pyrroles ) with ab initio calculations (Gaussian 16, B3LYP/6-31G*). Solvent corrections (PCM models) and variable-temperature NMR help reconcile differences .
Q. How can X-ray crystallography using SHELX software be applied to confirm the molecular structure of this compound?
SHELXL refines crystal structures by fitting experimental diffraction data to electron density models. For this compound, high-resolution data (≤1.0 Å) and twin refinement (via SHELXD) resolve disorder in isopropyl groups. Hydrogen bonding and torsional angles validate stereochemistry .
Q. What strategies improve the thermodynamic stability of this compound under varying experimental conditions?
Stability is enhanced by avoiding protic solvents (prevents ring-opening) and storing under inert atmospheres (N₂/Ar). Thermodynamic data (e.g., boiling points from analogs like 2-ethylpyrrole ) guide optimal storage temperatures. Derivatization (e.g., acetylation) or encapsulation in cyclodextrins improves shelf life .
Q. What role does this compound play in the synthesis of advanced materials, and how can its electronic properties be modulated?
The electron-rich pyrrole core enables applications in conductive polymers or metal-organic frameworks (MOFs). Substituents alter HOMO-LUMO gaps: isopropyl groups increase steric bulk, reducing π-π stacking in films . Modulating electronic effects via substituent tuning (e.g., electron-withdrawing groups at C-2) enhances charge transport in organic semiconductors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
